

Spectroscopic and Biological Insights into 5-Methylresorcinol Monohydrate: A Technical Guide

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Compound of Interest		
Compound Name:	5-Methylresorcinol monohydrate	
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This technical guide provides an in-depth analysis of the spectroscopic properties of **5-Methylresorcinol monohydrate** (also known as Orcinol monohydrate), a compound of significant interest to researchers, scientists, and professionals in drug development. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. Furthermore, a key biological signaling pathway influenced by this class of molecules is visualized to provide a broader context for its potential applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-Methylresorcinol. It is important to note that data for the anhydrous form (CAS 504-15-4) and the monohydrate (CAS 6153-39-5) are often reported interchangeably in literature, with the primary difference in solid-state analyses being the presence of water molecules.

Table 1: ¹H NMR Spectroscopic Data of 5-Methylresorcinol



Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Solvent
9.04	Singlet	2H	-OH	DMSO-d ₆
6.36	Singlet	2H	Ar-H	D ₂ O
6.28	Singlet	1H	Ar-H	D ₂ O
6.03	Multiplet	3H	Ar-H	DMSO-d ₆
2.24	Singlet	3H	-СНз	D ₂ O
2.11	Singlet	3H	-СНз	DMSO-d ₆

Note: The chemical shifts of the aromatic protons can vary slightly depending on the solvent and concentration.

Table 2: Mass Spectrometry Data of 5-Methylresorcinol

m/z	Relative Intensity (%)	Assignment
124.0	100.0	[M]+ (Molecular Ion)
123.0	49.5	[M-H]+
95.0	11.1	
107.0	6.4	
69.0	6.0	
67.0	5.6	_
55.0	5.2	-

Data corresponds to the anhydrous form of 5-Methylresorcinol.

Table 3: Infrared (IR) Spectroscopy Data of 5-Methylresorcinol



Wavenumber (cm ⁻¹)	Description of Vibration
~3400 - 3200	O-H stretching (broad, indicative of hydrogen bonding)
~3000 - 2850	C-H stretching (aromatic and methyl)
~1600	C=C stretching (aromatic ring)
~1470	C-H bending (methyl)
~1200	C-O stretching (phenol)

Note: For the monohydrate, the O-H stretching band is typically broader due to the presence of water of hydration.

Experimental Protocols

The following are generalized yet detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **5-Methylresorcinol monohydrate** is prepared by dissolving approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The sample is thoroughly mixed to ensure homogeneity. ¹H NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. The experiment is conducted at room temperature. The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) source. A small amount of the solid 5-Methylresorcinol sample is introduced into the ion source, typically via a direct insertion probe. The sample is then vaporized and bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.



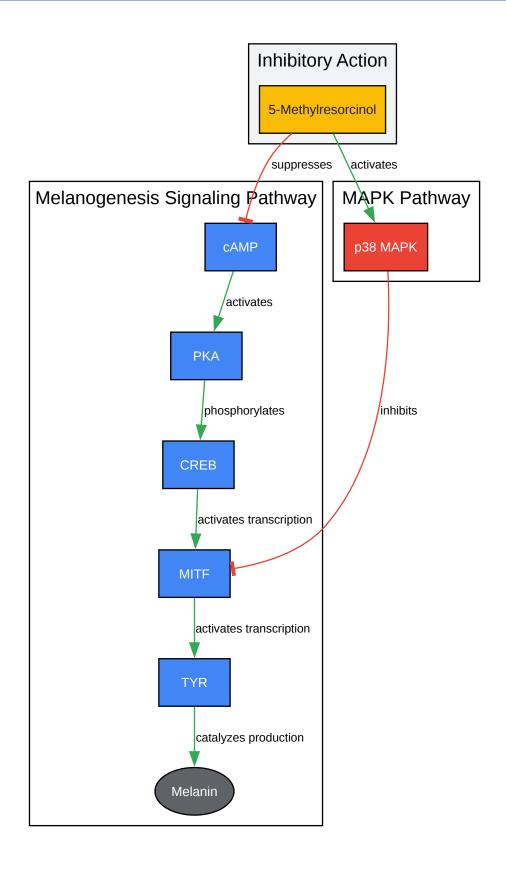
Infrared (IR) Spectroscopy

For Fourier Transform Infrared (FTIR) analysis, a solid sample of **5-Methylresorcinol monohydrate** can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the sample holder of the FTIR spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Biological Signaling Pathway

5-Methylresorcinol belongs to the resorcinol class of compounds, which have been shown to modulate melanogenesis, the process of melanin production. The diagram below illustrates the signaling pathway through which resorcinol derivatives can inhibit this process.





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Caption: Inhibition of Melanogenesis by 5-Methylresorcinol.







This guide serves as a foundational resource for professionals engaged in research and development activities involving **5-Methylresorcinol monohydrate**. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this versatile compound.

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